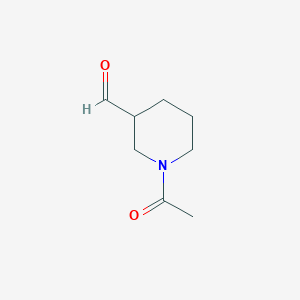

1-Acetylpiperidine-3-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-acetylpiperidine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUMWXVBQIRTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Acetylpiperidine 3 Carbaldehyde

Advanced Synthetic Methodologies

Continuous flow chemistry represents a paradigm shift in the synthesis of fine chemicals and pharmaceutical intermediates, offering enhanced safety, efficiency, and scalability. While direct, single-step flow synthesis of this compound from simple precursors is not yet extensively documented, a multi-step flow process can be conceptualized based on established transformations of similar piperidine (B6355638) derivatives. This approach would involve the sequential execution of N-acetylation and oxidation reactions within a continuous flow system.

A plausible two-step flow synthesis could commence with piperidin-3-ylmethanol. The first step would be a continuous N-acetylation, followed by an in-line oxidation of the alcohol to the corresponding aldehyde. This integrated approach minimizes manual handling of intermediates and allows for precise control over reaction parameters.

Step 1: Continuous N-Acetylation of Piperidin-3-ylmethanol

The initial step involves the N-acetylation of piperidin-3-ylmethanol using an acetylating agent such as acetic anhydride (B1165640). In a flow setup, streams of the piperidine precursor and the acetylating agent would be continuously mixed in a T-mixer before entering a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to achieve high conversion and selectivity, often surpassing the capabilities of batch reactions. The use of a packed-bed reactor containing a solid-supported base could further enhance the reaction rate and simplify purification.

Step 2: Continuous Flow Oxidation to this compound

The effluent from the first step, containing 1-acetylpiperidin-3-ylmethanol, would then be directly channeled into a second flow module for oxidation. A variety of continuous oxidation methods are applicable, including the use of solid-supported oxidizing agents or electrochemistry. nih.gov Flow electrochemistry, for instance, offers a reagent-free and environmentally benign method for oxidation. nih.gov In such a setup, the intermediate would be passed through an electrochemical cell where the oxidation occurs at the anode. This method avoids the use of hazardous and often stoichiometric heavy metal-based oxidants common in batch chemistry. rsc.org

The table below outlines hypothetical parameters for a two-step flow synthesis, based on data from similar transformations reported in the literature for piperidine derivatives.

| Parameter | Step 1: N-Acetylation | Step 2: Flow Oxidation |

| Starting Material | Piperidin-3-ylmethanol | (1-acetylpiperidin-3-yl)methanol |

| Reagent | Acetic Anhydride | Supported Oxidant (e.g., Polymer-supported IBX) |

| Solvent | Acetonitrile (B52724) | Acetonitrile |

| Reactor Type | Packed-Bed Reactor | Flow-through Electrochemical Cell |

| Temperature | 60 - 80 °C | Ambient |

| Residence Time | 5 - 15 min | 10 - 20 min |

| Pressure | 5 - 10 bar | Atmospheric |

| Hypothetical Yield | >95% | 85 - 95% |

Advantages of a Flow-Based Approach

The application of flow chemistry to the synthesis of this compound presents several key advantages:

Enhanced Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with exothermic reactions and the handling of potentially hazardous reagents. cataler.compharmtech.com

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and selectivities, reducing the formation of byproducts. nih.gov

Scalability: Scaling up a flow process is typically achieved by either extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. almacgroup.com

Automation: Continuous flow systems are amenable to automation, allowing for unattended operation and high-throughput screening of reaction conditions. nih.gov

While a dedicated, end-to-end flow synthesis of this compound is a subject for future research, the principles and techniques demonstrated for the synthesis and modification of other substituted piperidines strongly support its feasibility and potential benefits. acs.org The development of such a process would provide a more sustainable and efficient route to this valuable chemical intermediate. pharmtech.com

Chemical Reactivity and Transformation Mechanisms of 1 Acetylpiperidine 3 Carbaldehyde

Reactions of the Carbaldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, and its presence in 1-Acetylpiperidine-3-carbaldehyde allows for numerous chemical modifications.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the carbaldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. pdx.edulibretexts.org This fundamental reactivity underpins a variety of nucleophilic addition and condensation reactions.

This compound is expected to react readily with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine (B178648), to form corresponding C=N double bond-containing products. These condensation reactions typically proceed via a two-step mechanism: initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the final product. libretexts.org

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) would yield the corresponding N-substituted imines.

Oximes: Treatment with hydroxylamine (NH₂OH) would lead to the formation of this compound oxime.

Hydrazones: Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) would produce the respective hydrazones. These derivatives are often crystalline solids with sharp melting points, historically used for the characterization of aldehydes and ketones.

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Mildly acidic or basic catalysis |

| Hydroxylamine (NH₂OH) | Oxime | Typically buffered to pH ~4-5 |

| Hydrazine (R-NHNH₂) | Hydrazone | Often in an alcoholic solvent, may be acid-catalyzed |

This table represents expected reactions based on general aldehyde chemistry.

While specific examples for this compound in aldol (B89426) reactions are not prevalent in the reviewed literature, its structure allows for participation in related condensation reactions. The presence of a hydrogen atom alpha to the aldehyde group, however, is sterically hindered and part of the piperidine (B6355638) ring, which may influence its reactivity in self-condensation.

A more relevant transformation is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, nitromethane), catalyzed by a weak base like piperidine or an amine. acgpubs.orglabxchange.org It is anticipated that this compound would react with active methylene compounds to yield α,β-unsaturated products. For instance, reaction with malononitrile (B47326) in the presence of a base would lead to a substituted vinyl derivative. acgpubs.org

| Reaction Type | Reactant | Expected Product | Catalyst |

| Knoevenagel Condensation | Malononitrile | 2-((1-acetylpiperidin-3-yl)methylene)malononitrile | Weak base (e.g., piperidine, triethylamine) |

| Knoevenagel Condensation | Nitromethane | 1-acetyl-3-(2-nitrovinyl)piperidine | Weak base |

This table illustrates potential Knoevenagel condensation reactions.

The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's location. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the electrophilic carbonyl carbon of this compound. libretexts.orgyoutube.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, the latter being the driving force of the reaction. organic-chemistry.org

The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org Unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) predominantly give (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is also applicable and often favored for producing (E)-alkenes.

| Reaction | Reagent Type | Expected Product | Key Features |

| Wittig Reaction | Unstabilized Ylide (e.g., Ph₃P=CH₂) | 1-acetyl-3-vinylpiperidine | Typically favors Z-alkene, strong base needed |

| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Ethyl 2-((1-acetylpiperidin-3-yl)methylene)acetate | Typically favors E-alkene, milder base can be used |

| HWE Reaction | Phosphonate Ester + Base | Substituted alkene | Often gives E-alkenes, water-soluble phosphate (B84403) byproduct |

This table outlines expected olefination reactions.

Redox Chemistry: Selective Reduction and Oxidation

The carbaldehyde group can be readily transformed through both reduction and oxidation, yielding primary alcohols and carboxylic acids, respectively.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, (1-acetylpiperidin-3-yl)methanol, using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation, as it typically does not reduce the amide functionality of the acetyl group. evitachem.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger reducing agent capable of reducing both the aldehyde and the amide. evitachem.com Catalytic hydrogenation over metal catalysts like platinum, palladium, or nickel is also a viable method. acs.org

Selective Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-acetylpiperidine-3-carboxylic acid. cymitquimica.com A variety of oxidizing agents can accomplish this, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. evitachem.com To avoid harsh conditions that might affect other parts of the molecule, milder oxidants like Tollens' reagent or reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions might be employed, though the latter are more commonly used to oxidize primary alcohols to aldehydes. d-nb.info

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (1-acetylpiperidin-3-yl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (1-acetylpiperidin-3-yl)methanol (and potential reduction of acetyl group) |

| Oxidation | Potassium Permanganate (KMnO₄) | 1-acetylpiperidine-3-carboxylic acid |

This table summarizes common redox reactions of the aldehyde group.

Carbanion Formation and Related Processes (e.g., Grignard Reactions)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon-based nucleophiles that readily add to aldehydes. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent would involve the nucleophilic attack of the carbanion equivalent on the electrophilic carbonyl carbon. youtube.comlibretexts.org

The initial product is a magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid) is protonated to yield a secondary alcohol. libretexts.orgleah4sci.com This reaction is a fundamental carbon-carbon bond-forming process, allowing for the construction of more complex molecular skeletons from the aldehyde precursor. youtube.com It is crucial that the reaction is carried out under anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols. masterorganicchemistry.com

| Reagent | Intermediate | Final Product (after workup) |

| Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide salt | 1-(1-acetylpiperidin-3-yl)ethan-1-ol |

| Phenylmagnesium Bromide (PhMgBr) | Magnesium alkoxide salt | (1-acetylpiperidin-3-yl)(phenyl)methanol |

This table details the expected outcomes of Grignard reactions.

Reactivity of the Piperidine Ring System

The reactivity of this compound is dominated by the interplay between the N-acetyl group and the aldehyde functionality. The acetyl group, by delocalizing the nitrogen's lone pair, renders the nitrogen non-basic and influences the conformational preference of the piperidine ring.

N-Acetylation and Deacetylation Studies

N-Acetylation: The formation of the N-acetyl bond is a fundamental transformation. While this compound is already acetylated, understanding this reaction is key to its synthesis from its parent amine, piperidine-3-carbaldehyde. The acetylation is typically achieved through nucleophilic acyl substitution. A common method involves reacting the parent piperidine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. evitachem.comresearchgate.net The reaction is generally performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which deprotonates the piperidine nitrogen, enhancing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acetylating agent.

Deacetylation: The removal of the acetyl group, or deacetylation, is a crucial step when the piperidine nitrogen needs to be further functionalized. The amide bond of the N-acetyl group is chemically stable but can be cleaved under specific conditions. d-nb.info Common laboratory methods include hydrolysis under acidic or basic conditions. etsu.edu For instance, refluxing with concentrated hydrochloric acid or aqueous sodium hydroxide (B78521) can effectively hydrolyze the amide bond. unipi.itysu.am Milder and more chemoselective methods have also been developed to avoid the degradation of sensitive functional groups. One such method employs Schwartz's reagent (zirconocene hydrochloride), which can cleave N-acetyl groups under neutral and mild conditions, often in minutes at room temperature. rsc.orgnih.gov

| Transformation | Reagents | General Conditions | Reference |

|---|---|---|---|

| N-Acetylation | Acetic Anhydride, Triethylamine | Dichloromethane, 0°C to Room Temperature | |

| N-Deacetylation (Basic) | Sodium Hydroxide (aq) | Ethanol, 90°C | unipi.it |

| N-Deacetylation (Acidic) | Concentrated Hydrochloric Acid | Reflux | ysu.am |

| N-Deacetylation (Mild) | Schwartz's Reagent (Cp₂ZrHCl) | Anhydrous THF, Room Temperature | rsc.orgnih.gov |

Substitutions on the Piperidine Nucleus

The piperidine nucleus of this compound can be modified at its carbon atoms, although this often requires multi-step synthetic sequences rather than direct substitution on the pre-formed ring. The N-acetyl group itself can be considered a substituent that can be replaced. For related compounds, it has been shown that the acetyl group can undergo substitution reactions with other functional groups via nucleophilic substitution.

Synthesizing piperidines with specific substitution patterns often involves building the ring from acyclic precursors or modifying other heterocyclic systems. For example, substituted piperidines can be accessed through the ring expansion of corresponding pyrrolidine (B122466) derivatives. mdpi.com Another powerful strategy involves the functionalization of pyridine followed by reduction of the aromatic ring. mdpi.com

In a relevant example using a close isomer, 1-acetylpiperidine-4-carboxylic acid (acetylated isonipecotic acid) has been used in Friedel-Crafts reactions. The carboxylic acid is first converted to an acyl chloride, which then reacts with an aromatic ring like bromobenzene (B47551) in the presence of a Lewis acid catalyst (AlCl₃) to install a substituted benzoyl group at the 4-position of the piperidine ring. unipi.it This demonstrates that the N-acetylated piperidine ring is robust enough to withstand electrophilic aromatic substitution conditions on a pendant group.

| Synthetic Strategy | Starting Material Type | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Ring Expansion | Prolinol derivatives | Aziridinium intermediate formation | Substituted Piperidines | mdpi.com |

| Pyridine Functionalization/Reduction | Pyridine derivatives | Reduction of substituted pyridine | Substituted Piperidines | mdpi.com |

| Modification of a Ring Substituent | 1-Acetylpiperidine-4-carboxylic acid | Friedel-Crafts acylation | 4-Benzoyl-1-acetylpiperidines | unipi.it |

Ring-Opening and Ring-Closing Metathesis Involving Piperidine Derivatives

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) are particularly relevant for the synthesis and modification of cyclic structures like piperidine.

Ring-Closing Metathesis (RCM): RCM is widely used for the construction of unsaturated nitrogen heterocycles, including the tetrahydropyridine (B1245486) precursors to piperidines. clockss.orgnih.gov The reaction involves the intramolecular metathesis of a diene, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts. mdpi.comub.edu For the synthesis of piperidine derivatives, a common strategy is to prepare an N-protected dialkenylamine substrate. The RCM reaction then cyclizes this substrate to form a dihydropyridine (B1217469) or tetrahydropyridine ring, which can be subsequently reduced to the corresponding piperidine. clockss.org The success of the reaction can depend on the nature of the N-protecting group and the substitution pattern of the alkenes. This methodology has been applied to the synthesis of complex fused bicyclic systems containing a piperidine ring. ub.edu

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization that uses the relief of ring strain in cyclic olefins as its driving force. mater-rep.com While highly effective for strained rings like norbornenes or cyclobutenes, the ROMP of low-strain six-membered rings like piperidine derivatives is more challenging. nih.gov However, ruthenium-based initiators have been shown to polymerize some piperidine-related structures, particularly highly strained bicyclic systems containing a piperidine moiety. dntb.gov.ua For monosubstituted, low-strain cycloolefins, the thermodynamics of the polymerization must be carefully considered.

| Reaction Type | Substrate | Catalyst Example | Product | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | N-protected dialkenylamine | Grubbs' Catalyst (1st or 2nd Gen) | Tetrahydropyridine | clockss.org |

| Ring-Closing Metathesis (RCM) | Diene-substituted oxazolopiperidone lactam | Grubbs' Catalyst (1st Gen) | Fused Cyclopenta[c]piperidine | ub.edu |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene (model for strained rings) | Ruthenium-based initiators | Poly(norbornene) | mater-rep.comdntb.gov.ua |

Role As a Versatile Synthetic Intermediate and Building Block

Precursor for Diverse Heterocyclic Scaffolds

The structure of 1-Acetylpiperidine-3-carbaldehyde is primed for the generation of more intricate heterocyclic systems. The aldehyde can readily participate in reactions to form new rings, while the existing piperidine (B6355638) ring provides a solid foundation for these new structures.

The aldehyde functionality of this compound is a key feature that allows for its use in the construction of fused and bridged piperidine systems. Through intramolecular reactions, such as aldol (B89426) condensations or cyclizations with other functional groups introduced elsewhere in the molecule, new rings can be fused onto the piperidine core. For instance, a Wittig reaction at the aldehyde followed by a ring-closing metathesis could lead to the formation of a bicyclic system.

While direct examples for this compound are not extensively documented in readily available literature, the synthesis of related fused systems from similar piperidine derivatives is well-established. For example, the use of piperidinones, which can be seen as related structures, in the synthesis of tetracyclic bis-piperidine alkaloids demonstrates the potential of the piperidine core to be incorporated into complex, fused architectures. mdpi.com Methodologies such as the aza-Prins reaction are also employed to create piperidine-containing natural products and their analogues, showcasing a general strategy that could be adapted.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. mdpi.com this compound serves as a valuable starting material for the synthesis of complex molecules that feature this important heterocycle. The aldehyde can be converted into a variety of other functional groups, which can then be used to build up the complexity of the molecule.

For example, the aldehyde could undergo a Strecker synthesis to produce an α-amino nitrile, which can be further elaborated into more complex amino-functionalized piperidine derivatives. tcichemicals.com The N-acetyl group provides a means to control the reactivity of the piperidine nitrogen during these synthetic steps.

Application in Complex Molecule Synthesis

The strategic use of this compound in the synthesis of complex molecules often involves its incorporation as a key fragment or building block in a larger synthetic plan.

Modular synthesis is a powerful approach that involves the preparation of different fragments of a target molecule, which are then coupled together in the final stages of the synthesis. nih.govacs.org this compound is well-suited for such strategies, as it represents a pre-functionalized piperidine "module." This allows for the independent synthesis of other parts of the target molecule, which can then be joined to the piperidine unit via a reaction involving the aldehyde group. This approach offers flexibility and efficiency in the synthesis of complex molecular targets. nih.gov

| Modular Synthesis Step | Description | Potential Reaction with this compound |

| Fragment Preparation | Synthesis of various molecular components independently. | This compound serves as a pre-formed piperidine fragment. |

| Fragment Coupling | Joining of the prepared fragments to assemble the target molecule. | The aldehyde group can be used in reactions like reductive amination or Wittig reactions to connect to other fragments. |

| Final Elaboration | Further chemical modifications to complete the synthesis of the target molecule. | The N-acetyl group can be removed to allow for further functionalization of the piperidine nitrogen. |

Fragment-based drug discovery (FBDD) is a strategy that has gained significant traction in the pharmaceutical industry. rsc.orgacs.org This approach involves identifying small, low-molecular-weight fragments that bind to a biological target, and then growing or combining these fragments to create a more potent lead compound. The piperidine scaffold is a desirable feature in fragment libraries due to its three-dimensional character. rsc.org

This compound, with its defined structure and reactive handle, can be considered a valuable building block for creating a library of piperidine-based fragments for FBDD campaigns. By reacting the aldehyde with a variety of other small molecules, a diverse set of fragments can be generated for screening against biological targets.

Strategic Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single pot to form a complex product in a single step. tcichemicals.comorganic-chemistry.org Aldehydes are common components in many well-known MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. tcichemicals.comorganic-chemistry.org

The aldehyde functionality of this compound makes it a prime candidate for use in such reactions. By participating in an MCR, the piperidine scaffold can be incorporated into a highly functionalized and complex molecular architecture in a single, atom-economical step. For example, a one-pot, five-component reaction for the synthesis of highly substituted piperidines has been reported, highlighting the power of MCRs in this area. thieme-connect.de While specific examples involving this compound are not prevalent, the potential for its use in established and novel MCRs is significant. researchgate.netnih.gov

| Multi-Component Reaction | Reactants | Potential Product with this compound |

| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinone fused to or substituted with the 1-acetylpiperidine (B1204225) moiety. |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, 2 eq. β-ketoester, ammonia | Dihydropyridine with a 1-acetylpiperidyl substituent. |

| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | α-acylamino carboxamide with a 1-acetylpiperidyl substituent. |

Mechanistic Investigations of Reactions Involving 1 Acetylpiperidine 3 Carbaldehyde

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 1-acetylpiperidine-3-carbaldehyde involves identifying the sequence of bond-making and bond-breaking events and characterizing any transient species formed during the reaction. The dual functionality of the molecule allows it to participate in a wide array of reactions.

Common transformations of the aldehyde group include oxidation to a carboxylic acid, reduction to a primary alcohol, and various carbon-carbon bond-forming reactions. For instance, the aldehyde can be oxidized using agents like potassium permanganate (B83412) or reduced with sodium borohydride (B1222165). The piperidine (B6355638) nitrogen, though part of an amide linkage, influences the ring conformation and reactivity.

In organocatalyzed reactions, particularly those involving primary or secondary amines, the aldehyde can form key intermediates such as enamines or iminium ions. unibo.it These intermediates are central to a variety of asymmetric functionalization reactions. unibo.it For example, in a [3+2] cycloaddition reaction, as studied with similar aldehyde derivatives, the reaction proceeds through the formation of an azomethine ylide generated in situ from the secondary amine of a piperidine ring and an aldehyde. rsc.org Computational studies, such as Density Functional Theory (DFT), are often employed to map out the potential energy surface and identify the most likely reaction pathway and the structures of intermediates. rsc.org

A hypothetical reaction pathway for the aminocatalyzed α-functionalization of this compound might proceed as follows:

Iminium Ion Formation: Reaction of the aldehyde with a chiral secondary amine catalyst in the presence of an acid co-catalyst forms a transient iminium ion.

Enamine Formation: Subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enamine intermediate.

Nucleophilic Attack: The enamine attacks an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the functionalized product and regenerate the catalyst.

Mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing reaction intermediates, providing mass-to-charge ratio data that can confirm the presence of proposed transient species. unibo.it

Kinetic and Thermodynamic Analysis of Transformations

Kinetic and thermodynamic analyses provide quantitative insights into reaction rates, equilibria, and energy changes associated with a transformation. Kinetic studies measure how reaction rates change with concentration, temperature, or catalyst loading, helping to determine the reaction order and the rate-determining step (RDS). wustl.eduresearchgate.net

Table 1: Hypothetical Kinetic Data for a Michael Addition Reaction

This interactive table presents hypothetical data for a Michael addition reaction involving this compound. By analyzing how the initial rate changes with reactant concentrations, the order of the reaction with respect to each component can be determined.

| Experiment | [this compound] (M) | [Michael Acceptor] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

This data is illustrative and not based on experimental results.

From this hypothetical data, the reaction is first order in this compound, zero order in the Michael acceptor, and first order in the catalyst. This suggests that the formation of the active catalyst-substrate complex or a subsequent unimolecular step is rate-determining.

Transition State Characterization and Reaction Coordinate Analysis

The transition state (TS) is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. Characterizing the TS is key to understanding reactivity and selectivity. mdpi.com Computational methods, particularly DFT, are invaluable for locating and characterizing transition state structures. rsc.org These calculations can predict the geometry, energy, and vibrational frequencies of the TS.

For reactions of this compound, computational analysis can be used to compare different potential pathways. For example, in a cycloaddition reaction, DFT can help determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the stereochemical outcome (e.g., endo/exo selectivity) by comparing the activation energies of the corresponding transition states. rsc.org

A reaction coordinate diagram plots the energy of the system versus the progress of the reaction. It visually represents the energy barriers (activation energies) and the relative energies of intermediates.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway

This table shows hypothetical energy values that could be obtained from a DFT study of a two-step reaction involving an intermediate.

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +18.5 | +20.1 |

| Intermediate | -5.2 | -4.8 |

| Transition State 2 (TS2) | +12.3 | +13.5 |

| Products | -15.0 | -16.2 |

This data is for illustrative purposes.

Isotope Effects in Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and deducing the structure of the transition state. numberanalytics.comlibretexts.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, ¹H) to that of a molecule with a heavier isotope (e.g., deuterium (B1214612), ²H or D) at the same position (kH/kD). libretexts.org

Primary KIEs: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. numberanalytics.com For this compound, substituting the aldehyde proton with deuterium (this compound-d₁) would be a key experiment. A large kH/kD in a reaction like a Cannizzaro reaction or certain hydride transfer steps would indicate that C-H bond cleavage is part of the RDS.

Secondary KIEs: These are smaller effects (kH/kD close to 1) observed when the isotopic substitution is at a position not directly involved in bond cleavage. ias.ac.in They provide information about changes in hybridization at the carbon atom adjacent to the isotopic label. ias.ac.in For example, deuterating the C3 position of the piperidine ring could reveal changes in the steric or electronic environment at that center during the RDS. An α-secondary KIE can distinguish between SN1-like (kH/kD > 1) and SN2-like (kH/kD ≈ 1) transition states. nih.gov

Table 3: Interpreting Hypothetical Kinetic Isotope Effects

| Reaction Type | Isotopic Label Position | Hypothetical kH/kD | Interpretation |

| Hydride Transfer | Aldehyde-H | 6.2 | C-H bond is broken in the rate-determining step (Primary KIE). epfl.ch |

| Aldol (B89426) Addition | C3-H | 1.15 | Change in hybridization at C3 from sp² (enamine) to sp³ in the RDS (α-Secondary KIE). ias.ac.in |

| Aldol Addition | Aldehyde-H | 1.02 | C-H bond is not broken in the rate-determining step. |

This data is illustrative and not based on experimental results.

By systematically applying these mechanistic investigation techniques, a comprehensive picture of the chemical reactivity of this compound can be developed, facilitating its use in complex organic synthesis.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1-Acetylpiperidine-3-carbaldehyde is not static; it exists as an ensemble of interconverting conformations. Understanding the relative energies of these conformations and the barriers between them is crucial for predicting the molecule's reactivity and its interactions with other molecules.

The piperidine (B6355638) ring in this compound typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, the presence of the acetyl group on the nitrogen and the carbaldehyde group at the 3-position introduces several conformational possibilities. These include the orientation of the acetyl group (cis or trans to the C2-C3 bond) and the equatorial or axial positioning of the carbaldehyde group. The interplay of steric and electronic effects governs the relative stability of these conformers.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to map the potential energy surface of the molecule. This "energy landscape" reveals the low-energy conformations (valleys) and the transition states (saddle points) that connect them. researchgate.netdiva-portal.orgbiorxiv.orgnih.govaps.org For many enzymes, conformational changes are important for binding to a substrate and controlling the rate of catalytic activity. researchgate.net The relative populations of different conformational states can shift based on changes in the environment, such as temperature or interaction with other molecules. researchgate.net

A simplified representation of a conformational energy landscape is shown below:

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair 1 (Axial CHO) | Acetyl (pseudo-equatorial), Carbaldehyde (axial) | 0.5 - 1.5 | ~15-30 |

| Chair 2 (Equatorial CHO) | Acetyl (pseudo-equatorial), Carbaldehyde (equatorial) | 0 (most stable) | ~70-85 |

| Twist-Boat | - | > 5 | < 1 |

| Note: These are illustrative values and would require specific calculations for this compound. |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on density functional theory (DFT) and semi-empirical methods like PM3, provide a detailed picture of the electronic structure of this compound. ekb.egresearchgate.netarxiv.orgnih.gov These calculations can determine key electronic properties that dictate the molecule's reactivity.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ekb.eg

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule. Regions of negative potential (electron-rich) indicate likely sites for electrophilic attack, while regions of positive potential (electron-poor) are susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group in the carbaldehyde moiety is expected to be a site of high negative potential.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution. This helps in identifying reactive sites. For instance, the carbonyl carbon of the aldehyde is expected to carry a significant positive charge, making it a primary electrophilic center.

A table summarizing typical calculated electronic properties for a molecule like this compound is provided below:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.5 to -6.5 eV | Indicates moderate electron-donating ability. |

| LUMO Energy | 0.5 to 1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Suggests good kinetic stability. |

| Dipole Moment | 2.5 to 3.5 D | Indicates a polar molecule, soluble in polar solvents. |

Density Functional Theory (DFT) in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of organic reactions. bohrium.comnih.govchemrxiv.orgrsc.orgscispace.comrsc.orgrsc.orgmdpi.comresearchgate.net For this compound, DFT calculations can be used to predict its behavior in various transformations.

DFT can be used to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire reaction pathway. This allows for the determination of the most likely reaction mechanism.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. DFT can provide accurate estimates of these barriers, allowing for the comparison of different possible reaction pathways. rsc.org

Predict Regio- and Stereoselectivity: In reactions where multiple products can be formed, DFT can predict which isomer will be the major product by comparing the activation energies of the competing pathways. For instance, in a cycloaddition reaction, DFT can determine whether the endo or exo product is favored. rsc.orgrsc.org

For example, in a hypothetical nucleophilic addition to the carbaldehyde group, DFT could be used to model the approach of the nucleophile and calculate the energy profile of the reaction, including the formation of the tetrahedral intermediate.

Molecular Dynamics Simulations for Reactive Systems

While quantum chemical calculations are excellent for studying the details of a reaction at the electronic level, they are computationally expensive for large systems or for simulating the evolution of a system over time. Molecular dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the motion of atoms and molecules. diva-portal.orgunimi.itacs.orgtu-darmstadt.de

In the context of this compound, MD simulations can be used to:

Study Solvation Effects: MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing insights into how the solvent influences the molecule's conformation and reactivity.

Simulate Interactions with Biomolecules: If this compound is being studied as a potential ligand for a biological target, MD simulations can model its binding to the active site of a protein. This can help in understanding the binding mode and estimating the binding affinity. unimi.itacs.org

Explore Conformational Dynamics: MD simulations can track the conformational changes of the molecule over time, providing a dynamic picture of the energy landscape and the transitions between different conformational states. diva-portal.org

Computational Design of Novel Transformations

Computational chemistry is not only used to understand existing chemical systems but also to design new and improved ones. tu-darmstadt.deresearchgate.netims.ac.jpub.edubath.ac.ukacs.org For this compound, computational tools can aid in the design of novel synthetic transformations.

This can be achieved by:

Screening Catalysts: If a particular reaction involving this compound requires a catalyst, computational methods can be used to screen a library of potential catalysts to identify the most promising candidates before any experimental work is done. This can involve calculating the activation energies for the reaction with different catalysts.

Designing New Reactants: Computational methods can be used to predict how modifications to the structure of this compound or a reaction partner would affect the outcome of a reaction. This can guide the design of new substrates for desired transformations.

Exploring Unprecedented Reactions: Theoretical calculations can be used to explore the feasibility of entirely new reaction pathways that have not yet been demonstrated experimentally. This can lead to the discovery of novel chemical transformations.

Advanced Analytical Methodologies for Research Support

Spectroscopic Techniques for Structural Elucidation within Mechanistic Contexts

Spectroscopic methods are indispensable for probing the molecular structure of 1-Acetylpiperidine-3-carbaldehyde and tracking its transformations during chemical reactions.

Beyond simple structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-depth mechanistic studies involving this compound. Advanced NMR experiments, such as 2D-NMR (COSY, HSQC, HMBC), provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is critical for understanding the compound's conformation and stereochemistry. For instance, the conformation of the piperidine (B6355638) ring and the orientation of its substituents can be determined by analyzing coupling constants and Nuclear Overhauser Effect (NOE) correlations.

In mechanistic studies, NMR can be used to monitor the conversion of the aldehyde group in reactions such as reductions or oxidations. For example, during the reduction of the aldehyde to an alcohol, the disappearance of the characteristic aldehyde proton signal (~9.5-10.0 ppm) and the appearance of a new signal for the hydroxymethyl group can be tracked over time. Isotope labeling studies, where a specific atom is replaced by its isotope (e.g., ¹³C or ²H), can be combined with NMR to trace the path of atoms throughout a reaction mechanism.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl Group | ||

| CH₃ | ~2.1 | ~22 |

| C=O | - | ~169 |

| Piperidine Ring | ||

| H-2, H-6 (axial/equatorial) | ~2.5 - 4.5 | ~40-50 |

| H-3 | ~2.8 - 3.2 | ~50-55 |

| H-4, H-5 | ~1.5 - 2.0 | ~25-30 |

| Carbaldehyde Group | ||

| CHO | ~9.6 | ~202 |

Note: Predicted values are based on data for structurally similar compounds and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for real-time reaction monitoring and the identification of products, intermediates, and byproducts in syntheses involving this compound. waters.com Techniques like Electrospray Ionization (ESI) and Atmospheric Solids Analysis Probe (ASAP) allow for the direct analysis of reaction mixtures with minimal sample preparation, providing rapid feedback on reaction progress. waters.comconicet.gov.ar

By monitoring the ion corresponding to the mass of this compound ([M+H]⁺ at m/z 156.10), chemists can observe its consumption in real-time. uni.lu Simultaneously, the appearance of ions corresponding to the expected products can confirm the desired transformation. For example, in an oxidation reaction, the formation of 1-acetylpiperidine-3-carboxylic acid would be indicated by the appearance of an ion at m/z 172.09 ([M+H]⁺). High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the confident determination of elemental compositions for unknown products or impurities. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that helps to distinguish between isomers and confirm the identity of reaction products. researchgate.net

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound and Related Species

| Species | Adduct | Predicted m/z |

| This compound | [M+H]⁺ | 156.1019 |

| This compound | [M+Na]⁺ | 178.0838 |

| 1-Acetylpiperidine-3-carboxylic acid (Oxidation Product) | [M+H]⁺ | 172.0968 |

| 1-Acetyl-3-(hydroxymethyl)piperidine (Reduction Product) | [M+H]⁺ | 158.1176 |

Predicted m/z values are for the monoisotopic mass. uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. uni-siegen.detaylorfrancis.com For this compound, these methods are crucial for confirming the presence of the key aldehyde and amide functionalities.

IR spectroscopy would show strong absorption bands for the carbonyl (C=O) stretching vibrations of both the acetyl group (typically around 1640-1660 cm⁻¹) and the aldehyde group (around 1720-1740 cm⁻¹). A characteristic, and often weaker, pair of bands for the aldehyde C-H stretch can also be observed around 2720 cm⁻¹ and 2820 cm⁻¹. su.se During a reaction, such as the conversion of the aldehyde to a carboxylic acid, IR spectroscopy can monitor the disappearance of the aldehyde-specific bands and the emergence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the C=O band for the carboxylic acid. nih.gov

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for analyzing samples in aqueous media and for studying symmetric vibrations that may be weak in the IR spectrum. uni-siegen.de

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aldehyde | C-H Stretch | 2820-2850 and 2720-2750 |

| Aldehyde | C=O Stretch | 1720-1740 |

| N-Acetyl | C=O Stretch | 1640-1660 |

| Alkane | C-H Stretch | 2850-2960 |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Transformations

The transformation of 1-Acetylpiperidine-3-carbaldehyde into more complex and valuable molecules is a key area of research, heavily reliant on the development of novel catalytic systems. The aldehyde functional group and the piperidine (B6355638) ring offer multiple sites for chemical modification, making the choice of catalyst crucial for achieving high selectivity and yield.

Future research is directed towards several key areas:

Asymmetric Catalysis: Achieving enantiomerically pure products is often critical. The development of chiral catalysts, including metal-organic frameworks (MOFs) and organocatalysts, is a significant trend for reactions such as asymmetric aldol (B89426) additions, reductions, and reductive aminations starting from the carbaldehyde.

Tandem or Cascade Catalysis: Designing catalytic systems that can facilitate multiple reaction steps in a single pot is a major goal. This approach, where a catalyst promotes a cascade of reactions, improves process efficiency by reducing the number of intermediate purification steps. For instance, a single catalyst could potentially orchestrate a cyclization followed by a functional group transformation on the piperidine scaffold.

Photoredox and Electrocatalysis: The use of light or electricity to drive chemical reactions offers new pathways for the transformation of this compound. These methods can enable unique bond formations and functionalizations that are not accessible through traditional thermal catalysis, often under milder reaction conditions.

| Catalyst Type | Transformation Example | Potential Advantage |

| Chiral Organocatalysts | Asymmetric Aldol Condensation | High enantioselectivity, metal-free products |

| Transition Metal Catalysts | Reductive Amination | High efficiency and functional group tolerance mdpi.com |

| Photoredox Catalysts | C-H Functionalization | Access to novel reactivity under mild conditions |

| Electrocatalysts | Oxidative/Reductive Cyclizations | Green, reagent-less activation |

Application in Materials Science and Polymer Chemistry (Non-Biological Focus)

While piperidine scaffolds are common in pharmaceuticals, their potential in non-biological materials science and polymer chemistry is an emerging field of interest. The unique three-dimensional structure of the piperidine ring can impart desirable properties to polymers and materials. acs.org this compound, with its reactive aldehyde group, serves as a valuable building block (monomer) for creating novel polymers.

Future research directions include:

High-Performance Polymers: The incorporation of the rigid, acetyl-protected piperidine unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. taylorfrancis.com Research may focus on synthesizing polyesters, polyamides, or polyimines through condensation polymerization with suitable co-monomers.

Functional Coatings and Adhesives: The aldehyde group can be utilized for cross-linking reactions or for grafting onto surfaces to create functional coatings. somaiya.edu These coatings could exhibit properties such as improved adhesion, scratch resistance, or hydrophobicity.

Polymer Nanocomposites: The piperidine moiety can be functionalized to interact with nanoparticles, leading to the development of advanced nanocomposites with tailored electronic, mechanical, or barrier properties. somaiya.edu

The table below outlines potential polymer types and their envisioned properties derived from this compound.

| Polymer Type | Synthetic Route | Potential Properties & Applications |

| Polyesters | Polycondensation with diols | Enhanced thermal stability, engineering plastics |

| Polyamides | Polycondensation with diamines | High mechanical strength, advanced fibers |

| Polyimines (Schiff Bases) | Polycondensation with primary amines | Cross-linkable materials, responsive polymers |

| Functionalized Surfaces | Grafting onto substrates | Adhesion promotion, specialized coatings |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling predictive modeling and automation. nih.gov For a molecule like this compound, these computational tools can accelerate research and development significantly.

Key areas of integration are:

Reaction Prediction and Optimization: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations of this compound. This allows researchers to screen potential reaction conditions in silico, saving time and resources.

De Novo Design of Derivatives: AI can be used to design new derivatives with specific desired properties for materials science applications. By learning the structure-property relationships of existing polymers, ML models can propose new monomer structures based on the piperidine scaffold. schrodinger.com

Automated Synthesis: The integration of AI with robotic synthesis platforms can enable the automated, closed-loop optimization of reaction conditions. An algorithm could design an experiment, a robot would perform it, and the results would be fed back to the algorithm to design the next, improved experiment.

Exploration of Bio-inspired Synthetic Routes (Biocatalysis)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful, green alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions, are highly selective, and are biodegradable, making them ideal for sustainable chemistry. vito.be

For this compound and its derivatives, biocatalysis presents several exciting opportunities:

Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), have been successfully used for the stereoselective resolution of related piperidine dicarboxylates. researchgate.net This highlights the potential for enzymes to produce enantiomerically pure versions of substituted piperidines, which is crucial for creating chiral materials.

Novel Enzyme Discovery: There is ongoing research to discover or engineer new enzymes (e.g., transaminases, oxidoreductases) that can perform specific transformations on the piperidine ring or the aldehyde group. This could open up new, efficient synthetic routes that are difficult to achieve with conventional chemistry.

Enzymatic Polymerization: Enzymes can also be used to catalyze polymerization reactions. This could lead to the synthesis of polyesters and polyamides from piperidine-based monomers under environmentally benign conditions. mdpi.com

| Enzyme Class | Transformation | Key Advantage | Relevant Finding |

| Lipases | Stereoselective hydrolysis/esterification | High enantioselectivity, mild conditions | CAL-B is effective for resolving cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.net |

| Oxidoreductases | Asymmetric reduction of the aldehyde | Access to chiral alcohols | KREDs are used for similar ketone reductions in industry. researchgate.net |

| Transaminases | Conversion of aldehydes to amines | Green route to chiral amines | An emerging tool in pharmaceutical synthesis. |

Sustainable Synthesis and Process Intensification

The principles of green chemistry are increasingly guiding synthetic route design. Process intensification, which aims to create smaller, more efficient, and safer chemical processes, is a key strategy in this endeavor. mdpi.comosti.gov

Future research on the synthesis of this compound will likely focus on:

Flow Chemistry: Conducting synthesis in continuous flow reactors instead of traditional batch reactors offers superior control over reaction parameters, improved safety, and easier scalability. mdpi.com This approach can lead to higher yields and purity.

Alternative Energy Sources: The use of microwaves or ultrasound can dramatically accelerate reaction rates, often leading to cleaner reactions with fewer byproducts. polimi.it These non-conventional energy sources are a cornerstone of process intensification.

Greener Solvents and Reagents: A major goal is to replace hazardous solvents and reagents with more environmentally friendly alternatives. This includes using water, supercritical fluids, or bio-based solvents, and designing catalytic processes that minimize waste generation. mdpi.com

The application of these principles can lead to a more sustainable and economically viable production of this compound and its derivatives, aligning chemical manufacturing with modern environmental standards. dtu.dk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。